6-Bromo-4-chloro-1,4-dihydrocinnoline

Description

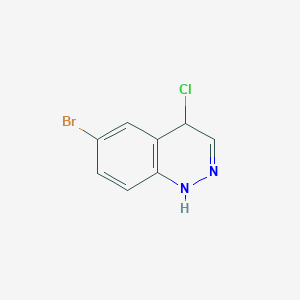

6-Bromo-4-chloro-1,4-dihydrocinnoline is a heterocyclic organic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at the 1,2-positions) substituted with bromine and chlorine atoms at the 6- and 4-positions, respectively. This compound belongs to the 1,4-dihydrocinnoline family, which has garnered interest in medicinal chemistry due to its structural similarity to quinoline and naphthyridine derivatives. The bromo and chloro substituents likely enhance electronic and steric properties, influencing receptor binding and metabolic stability.

Properties

Molecular Formula |

C8H6BrClN2 |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

6-bromo-4-chloro-1,4-dihydrocinnoline |

InChI |

InChI=1S/C8H6BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4,7,12H |

InChI Key |

HSSIQEQNULSDQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C=NN2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-4-chloro-1,4-dihydrocinnoline involves the reaction of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene. The reaction mixture is refluxed for two hours, after which the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-1,4-dihydrocinnoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-4-chloro-1,4-dihydrocinnoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.

Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1,4-dihydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the derivatives being studied. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The cinnoline core distinguishes 6-Bromo-4-chloro-1,4-dihydrocinnoline from analogous quinoline and naphthyridine derivatives. Key structural differences include:

*Hypothetical formula based on cinnoline (C₈H₆N₂) with Br and Cl substitutions. †Estimated from analogous compounds (e.g., quinoline derivative in ).

- Core Heterocycle Impact: The cinnoline scaffold’s dual nitrogen atoms may enhance π-π stacking or hydrogen bonding with CB2 receptors compared to monocyclic quinoline derivatives .

Pharmacological Comparison

Studies on 4-oxo-1,4-dihydrocinnoline derivatives highlight their CB2 receptor selectivity and affinity relative to quinoline and naphthyridine analogs:

*Approximate ranges inferred from competitive binding assays .

- Substituent Effects: Halogenation: Bromine and chlorine at the 6- and 4-positions in cinnoline derivatives improve membrane permeability and receptor interactions via hydrophobic and electronic effects . Side Chains: Quinoline derivatives with carboxamide groups (e.g., ALICB179,3) show enhanced CB2 affinity but lower selectivity compared to halogenated cinnolines .

Biological Activity

6-Bromo-4-chloro-1,4-dihydrocinnoline is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.5 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological studies, due to its potential therapeutic effects and unique structural properties. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClN2 |

| Molecular Weight | 245.50 g/mol |

| IUPAC Name | This compound |

| InChI Key | HSSIQEQNULSDQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(C=NN2)Cl |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's halogen substituents (bromine and chlorine) can influence its binding affinity and selectivity towards these targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Receptor Modulation : The compound may also modulate receptor activity, impacting signaling pathways that are crucial for cell proliferation and survival.

Case Studies

- Antitumor Activity : A study highlighted the potential of this compound in inhibiting tumor cell growth. The compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.

- Antimicrobial Properties : Research indicated that derivatives of this compound displayed antimicrobial activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Results showed that it could reduce oxidative stress markers and improve neuronal survival rates.

Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Lacks dihydro component | Antimicrobial activity |

| 6-Bromo-4-hydroxycoumarin | Contains a hydroxyl group | Antioxidant properties |

| Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | Additional functional groups | Enhanced anticancer properties |

Uniqueness of this compound

The unique substitution pattern of bromine and chlorine in this compound imparts distinct chemical properties that differentiate it from related compounds. This uniqueness may contribute to its varied biological activities and potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.